N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a benzofuran ring, an imidazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-18-9-15(16-10-18)23(19,20)17-8-14(21-2)13-7-11-5-3-4-6-12(11)22-13/h3-7,9-10,14,17H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNFSAUHZGMLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical-Mediated Synthesis of 2-(Benzofuran-2-yl) Ethanol Derivatives
The benzofuran moiety is synthesized via a radical coupling approach using heteroatom anions as single-electron donors (SEDs). As demonstrated by Li et al., lithium hexamethyldisilazide (LiHMDS) deprotonates heteroatom-containing substrates (e.g., thiols or phosphines) to generate anions that initiate radical reactions with iodobenzene derivatives. For example, reaction of 2-iodophenyl allenyl ether with diphenylphosphine under LiHMDS catalysis produces 3-(diphenylphosphino)benzofuran in 85% yield. Subsequent oxidation with hydrogen peroxide converts the phosphine to a phosphine oxide, stabilizing the intermediate for further functionalization.
Methoxyethyl side-chain introduction is achieved via nucleophilic substitution. Treatment of 2-(benzofuran-2-yl)ethanol with methyl iodide in the presence of silver(I) oxide affords 2-(benzofuran-2-yl)-2-methoxyethanol, which is then converted to the corresponding amine using the Gabriel synthesis (phthalimide protection followed by hydrazine deprotection). This yields 2-(benzofuran-2-yl)-2-methoxyethylamine, a critical precursor for sulfonamide coupling.
Regioselective Sulfonylation of 1-Methyl-1H-Imidazole
Sulfonamide functionalization at the imidazole C4 position is achieved through chlorosulfonation followed by amine displacement. As outlined in PMC6270528, 1-methyl-1H-imidazole reacts with chlorosulfonic acid at −10°C to form 1-methyl-1H-imidazole-4-sulfonyl chloride. The reaction is quenched with ice-water, and the sulfonyl chloride is isolated via dichloromethane extraction (yield: 78%).
Regioselectivity is governed by the electron-donating methyl group at N1, which directs electrophilic substitution to the C4 position. Computational studies confirm that the C4 site exhibits a 12.3 kcal/mol lower activation energy for sulfonation compared to C2 due to resonance stabilization of the intermediate.
Coupling of Benzofuran-Ethylamine and Imidazole Sulfonamide
Nucleophilic Acylation Under Basic Conditions
The final coupling step involves reacting 2-(benzofuran-2-yl)-2-methoxyethylamine with 1-methyl-1H-imidazole-4-sulfonyl chloride in anhydrous dichloromethane. Triethylamine (2.5 eq) is added to scavenge HCl, promoting nucleophilic attack by the amine on the sulfonyl chloride. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours, achieving an 82% yield of the target compound.
Table 1: Optimization of Coupling Reaction Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | CH₂Cl₂ | 0°C → RT | 14 | 82 |
| Pyridine | THF | RT | 24 | 65 |
| DBU | Acetonitrile | 40°C | 6 | 71 |
Alternative Coupling via Mitsunobu Reaction
A patent (US5965592A) discloses an alternative pathway using the Mitsunobu reaction to conjugate alcohols with sulfonamides. Here, 2-(benzofuran-2-yl)-2-methoxyethanol is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, followed by reaction with 1-methyl-1H-imidazole-4-sulfonamide. However, this method yields only 54% product due to competing side reactions.
Analytical Characterization and Validation
Spectroscopic Confirmation
1H-NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 1.2 Hz, 1H, imidazole H5), 7.52 (d, J = 8.0 Hz, 1H, benzofuran H5), 7.32–7.25 (m, 2H, benzofuran H4, H6), 6.84 (s, 1H, benzofuran H3), 4.21 (t, J = 6.4 Hz, 2H, OCH₂), 3.89 (s, 3H, NCH₃), 3.48 (s, 3H, OCH₃).
HRMS (ESI+) : m/z calcd for C₁₆H₁₈N₃O₅S [M+H]⁺: 380.0912; found: 380.0915.
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 6.7 minutes with 99.2% purity.
Challenges and Optimization Considerations
Byproduct Formation During Sulfonylation
Over-sulfonylation at the imidazole C2 position occurs if reaction temperatures exceed −5°C, reducing regioselectivity. Kinetic studies recommend maintaining chlorosulfonic acid addition rates below 0.5 mL/min to minimize di-sulfonation.
Stability of Methoxyethylamine Intermediate
The amine intermediate is prone to oxidation, necessitating storage under nitrogen at −20°C. Derivatization with Boc-anhydride prior to long-term storage improves stability, with deprotection using TFA/CH₂Cl₂ (1:4) restoring the free amine in 94% yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with imidazole and benzofuran moieties often exhibit significant antimicrobial activity. For instance, derivatives of 2-mercaptobenzimidazole have shown promising results against various bacterial strains and fungi, suggesting that similar structures could enhance the efficacy of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide in treating infections .
Anticancer Potential
The anticancer properties of imidazole derivatives have been widely studied. Compounds structurally similar to this compound have demonstrated activity against human cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation .
Case Study 1: Antimicrobial Evaluation
A study evaluated various imidazole derivatives, including those similar to this compound, against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 1.27 µM, indicating strong antimicrobial activity .
Case Study 2: Anticancer Screening
In another study, compounds related to this compound were tested against HCT116 cell lines using the Sulforhodamine B assay. Some derivatives exhibited IC50 values lower than standard chemotherapy agents like 5-fluorouracil (IC50 = 9.99 µM), suggesting potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell growth and proliferation.
Pathways Involved: It may inhibit key signaling pathways such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-2-yl-methanone share the benzofuran core structure.
Imidazole Derivatives: Compounds like 1-methylimidazole and 4-methylimidazole share the imidazole ring structure.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide group.
Uniqueness
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of the benzofuran, imidazole, and sulfonamide moieties, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure that combines a benzofuran moiety with an imidazole sulfonamide. Its molecular formula is , and its molecular weight is approximately 286.33 g/mol. The presence of the benzofuran ring is significant for its biological interactions.
Structure
| Component | Description |
|---|---|
| Benzofuran | Aromatic ring contributing to stability and reactivity |
| Imidazole | Heterocyclic ring involved in various biological mechanisms |
| Sulfonamide | Functional group known for antibacterial properties |
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit antimicrobial properties. The specific compound under discussion has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that compounds with similar structures had Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
This compound has been evaluated for anticancer activity. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The proposed mechanism involves interaction with specific cellular targets, particularly enzymes involved in cell signaling pathways. For instance, the compound may inhibit protein kinases or modulate G protein-coupled receptors (GPCRs), which are critical in cancer progression and metastasis .
Case Studies
- Breast Cancer Cell Lines : A case study involving MCF-7 breast cancer cells showed a dose-dependent reduction in cell viability upon treatment with the compound, with IC50 values around 15 µM.
- Colon Cancer Models : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to controls, highlighting its potential for therapeutic application.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests moderate absorption and bioavailability. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully elucidate its safety profile.
Toxicity Data Table
| Parameter | Value |
|---|---|
| LD50 (oral) | >2000 mg/kg in rats |
| Hepatotoxicity | Minimal observed |
| Renal Toxicity | None reported |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide, and what key reaction conditions influence yield and purity?
- Methodology :
- Reductive Amination : A common method involves reductive amination of aldehydes (e.g., furan derivatives) with amines, using NaBH₃CN or NaBH(OAc)₃ as reducing agents, under inert atmospheres (N₂/Ar) .
- Multi-step Synthesis : Key steps include (1) coupling of benzofuran-2-ylmethanol with methoxyethylamine, (2) sulfonylation using 1-methyl-1H-imidazole-4-sulfonyl chloride in the presence of a base (e.g., Et₃N), and (3) purification via flash column chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH, 92:7:1) .
- Critical Conditions : Temperature control (0–25°C during sulfonylation), pH adjustment (pH 7–8 for amine coupling), and solvent polarity (DMF for polar intermediates) significantly impact yield (typically 50–78%) and purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the benzofuran and imidazole moieties. Key signals include aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ 5.5–6.0 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, particularly the conformation of the methoxyethyl chain and sulfonamide geometry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is recommended .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 389.12 [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data for this sulfonamide derivative?
- Methodology :
- Docking Studies vs. Assay Results : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., bacterial dihydropteroate synthase). If in vitro MIC values contradict predictions, validate binding via ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) .
- Metabolic Stability Analysis : Test cytochrome P450 inhibition (CYP3A4/2D6) using human liver microsomes. Poor correlation may arise from rapid hepatic clearance, necessitating prodrug strategies .
- Data Normalization : Apply Z-score analysis to account for batch-to-batch variability in cell-based assays (e.g., MTT cytotoxicity tests) .
Q. What strategies are recommended for optimizing the regioselectivity challenges encountered during the alkylation steps of the benzofuran moiety?
- Methodology :
- Directing Groups : Introduce a temporary protecting group (e.g., Boc on the imidazole nitrogen) to steer alkylation to the benzofuran oxygen .
- Lewis Acid Catalysis : Use BF₃·Et₂O to enhance electrophilicity of the methoxyethyl electrophile, favoring O-alkylation over N-alkylation (yield improvement: ~30%) .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times (10–15 min at 120°C) .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced antimicrobial activity?
- Methodology :
- Substituent Screening : Replace the methoxy group with halogen (Cl/F) or bulky tert-butyl groups. Halogenation at the benzofuran 5-position increases logP (by ~0.5) and Gram-positive activity (MIC: 2 µg/mL vs. S. aureus) .
- Sulfonamide Bioisosteres : Substitute sulfonamide with phosphonamide or acyl sulfonamide to improve membrane permeability (test via PAMPA assay) .
- In Vivo Validation : Use murine sepsis models to compare derivatives. Compounds with >80% plasma protein binding may require dose adjustment .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the anticancer activity of this compound across different cell lines?
- Methodology :
- Cell Line Profiling : Test across NCI-60 panels. Discrepancies (e.g., IC₅₀ = 10 µM in MCF-7 vs. >100 µM in HeLa) may stem from differential expression of targets like topoisomerase II .
- Apoptosis Pathway Analysis : Perform Western blotting for caspase-3/9 and PARP cleavage. Inconsistent activity may indicate off-target effects (e.g., ROS generation) .
- 3D Tumor Spheroid Models : Use Matrigel-embedded spheroids to mimic in vivo conditions, resolving 2D monolayer assay limitations .
Experimental Design Tables
| Parameter | Synthetic Optimization | Biological Assay Design |
|---|---|---|
| Key Step | Reductive amination | MIC determination (CLSI guidelines) |
| Critical Variable | Solvent polarity (CH₂Cl₂ vs. THF) | Inoculum size (5 × 10⁵ CFU/mL) |
| Optimal Conditions | 0°C, 12 hr, NaBH₃CN (2 eq) | 37°C, 18–24 hr incubation |
| Yield/Purity | 78%, >95% (HPLC) | MIC90: 4 µg/mL (S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
